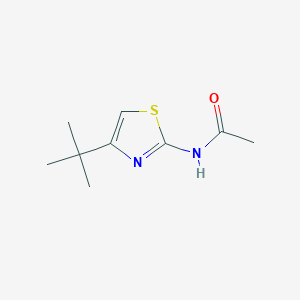

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

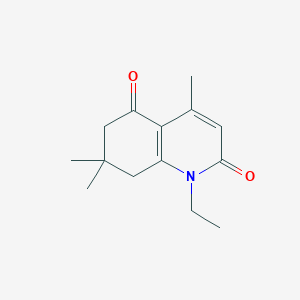

“N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” is a chemical compound. It has a linear formula of C14H16N2OS and a molecular weight of 260.36 . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .

Synthesis Analysis

The synthesis of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” involves several steps. In one study, a series of novel N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

“N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” has been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . In addition, some compounds showed potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” can be determined using various analytical techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound . NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Scientific Research Applications

Pharmaceutical and Biological Activities

Thiazoles and their derivatives, including N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide, have been found to possess a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Anticancer Properties

Thiadiazole derivatives, including N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide, have shown significant therapeutic potential in the field of cancer treatment . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells .

Antioxidant Properties

Some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .

Industrial Applications

Thiazoles and their derivatives are used in different fields such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Medicinal Chemistry

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .

Natural Products

Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Thus, they have a significant role in the synthesis of these natural products .

Future Directions

The future directions for “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” could involve further studies to fully understand its mechanism of action and potential applications. For instance, it could be investigated for its potential use as an antibacterial agent . Additionally, further studies could be conducted to optimize its synthesis and improve its antitumor activities .

Mechanism of Action

Target of Action

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative . Thiazole derivatives have been widely studied for their potential antitumor activities . They have been developed into clinical drugs, including Dabrafenib and Dasatinib . Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma . Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML . Therefore, the primary targets of N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide could be similar to these known targets of thiazole derivatives.

Mode of Action

It has been suggested that thiazole derivatives can inhibit the growth of cancer cells by stopping the division when the cells complete a division cycle before another dna synthesis phase starts .

Biochemical Pathways

Based on the known targets of thiazole derivatives, it can be inferred that the compound might affect the braf and bcr-abl tyrosine kinase pathways .

Result of Action

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit potent antiproliferative activity against certain cancer cell lines . For instance, it has been found to induce apoptosis and cause G1-phase arrest in the cell division cycle .

properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-6(12)10-8-11-7(5-13-8)9(2,3)4/h5H,1-4H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDOELJUVKGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)

![[1]benzofuro[2',3':3,4]cyclobuta[1,2-b][1]benzofuran-4c,9c(4bH,9bH)-dicarbonitrile](/img/structure/B372222.png)

![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)

![1-[4-(2-oxo-1(2H)-pyridinyl)butyl]-2(1H)-pyridinone](/img/structure/B372247.png)